molecular formula C13H10F2N2O2 B2397839 1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1283628-49-8

1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No. B2397839
CAS RN: 1283628-49-8
M. Wt: 264.232
InChI Key: JAMZXKPUSRETHC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo [3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano [2,3- c ]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO 3 H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as one-dimensional NMR spectroscopy (water ligand observed gradient spectroscopy and saturation transfer difference binding experiments) and ultimate hit validation by isothermal titration calorimetry and X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction protocol gave 1,3,5-triarylpyrazoles in good yields (about 82%) via a one-pot addition–cyclocondensation between chalcones and arylhydrazines, and oxidative aromatization stands without the requirement of an additional oxidizing reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and 13 C-NMR .

Scientific Research Applications

Synthesis and Characterization

  • Research on pyrazole derivatives, such as the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlights the role of the trifluoromethyl group in facilitating the formation of cyclopropenes instead of expected pyrazoles. This demonstrates the impact of specific functional groups on the synthesis outcomes of pyrazole-based compounds (Barroso et al., 2016).

Experimental and Theoretical Studies

  • Studies involving the functionalization reactions of pyrazole-3-carboxylic acid derivatives with various nucleophiles have provided insights into the chemical behavior of these compounds. For instance, reactions of pyrazole-3-carboxylic acid with aminophenol derivatives led to the formation of N-(hydroxyphenyl)-pyrazole-3-carboxamides, with reaction mechanisms explored through both experimental and theoretical (RHF/3-21G and RHF/6-31G method) approaches (Yıldırım & Kandemirli, 2006).

Theoretical Investigations

  • A detailed experimental and computational study of 1H-pyrazole-3-carboxylic acid revealed insights into its molecular structure, vibrational frequencies, and NMR chemical shifts. These findings, obtained through DFT/B3LYP and DFT/HSEh1PBE methods, underscore the potential of pyrazole derivatives in coordination chemistry and the importance of theoretical characterizations in understanding their properties (Altürk et al., 2018).

Applications in Coordination Chemistry

  • The synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes involving pyrazolyl ligands demonstrate the versatility of pyrazole derivatives in the development of photophysically active materials. These studies provide insights into the electrochemical properties and photophysics of iridium(III) complexes, highlighting the utility of pyrazole derivatives in advanced material sciences (Tamayo et al., 2003).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of this compound could be in these fields.

properties

IUPAC Name

1-(2,3-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-8-4-2-6-10(11(8)15)17-9-5-1-3-7(9)12(16-17)13(18)19/h2,4,6H,1,3,5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMZXKPUSRETHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

CAS RN

1283628-49-8
Record name 1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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